2-(Ethylsulfanyl)ethane-1-sulfonic acid
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Overview
Description
Ethanesulfonic acid, 2-(ethylthio)- is an organic compound with the chemical formula C4H10O3S2. It is a sulfonic acid derivative characterized by the presence of an ethylthio group attached to the ethanesulfonic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(ethylthio)- can be achieved through several methods. One common method involves the reaction of ethyl iodide with ammonium sulfite under reflux conditions, followed by the addition of lead oxide and hydrogen sulfide to form the lead salt of ethylsulfonic acid. The lead salt is then decomposed to yield ethanesulfonic acid .
Another method involves the use of bis(2-hydroxyethyl)disulfide and hydrogen peroxide in a glass reactor equipped with a reflux condenser. The reaction is carried out at 45°C, followed by heating under reflux to obtain a 55% aqueous solution of isethionic acid .
Industrial Production Methods
Industrial production of ethanesulfonic acid, 2-(ethylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced reactors and continuous flow systems allows for efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-(ethylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonic acid and ethylthio functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and nitric acid can be used to oxidize ethanesulfonic acid, 2-(ethylthio)-.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like sodium hydroxide and halogenating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or thiols.
Scientific Research Applications
Ethanesulfonic acid, 2-(ethylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including alkylation and polymerization.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is used in pharmaceutical formulations as a stabilizing agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-(ethylthio)- involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the ethylthio group can undergo nucleophilic substitution. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom in the alkyl chain.
Propanesulfonic acid: Similar to ethanesulfonic acid but with a three-carbon alkyl chain.
Trifluoromethanesulfonic acid: A sulfonic acid with a trifluoromethyl group, known for its strong acidity.
Uniqueness
Ethanesulfonic acid, 2-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other sulfonic acids may not be effective.
Properties
CAS No. |
69536-68-1 |
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Molecular Formula |
C4H10O3S2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
2-ethylsulfanylethanesulfonic acid |
InChI |
InChI=1S/C4H10O3S2/c1-2-8-3-4-9(5,6)7/h2-4H2,1H3,(H,5,6,7) |
InChI Key |
YBNCIHBDFOFBNA-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCS(=O)(=O)O |
Origin of Product |
United States |
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